An In-depth Technical Guide to the Solubility of Fmoc-N-Me-Phe-OH
An In-depth Technical Guide to the Solubility of Fmoc-N-Me-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-N-α-methyl-L-phenylalanine (Fmoc-N-Me-Phe-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this N-methylated amino acid derivative is paramount for its effective use in the synthesis of modified peptides with enhanced pharmacokinetic properties. This document details its solubility in various organic solvents, provides experimental protocols for solubility determination and its application in SPPS, and includes visualizations to illustrate key workflows.
Core Concepts: The Importance of Solubility in Peptide Synthesis
The solubility of protected amino acids is a critical parameter in solid-phase peptide synthesis. Inadequate solubility can lead to several issues, including:
-
Incomplete coupling reactions: If the amino acid is not fully dissolved, its concentration in the reaction solution will be lower than intended, leading to inefficient coupling to the growing peptide chain on the solid support.
-
Precipitation and clogging: Poorly soluble amino acids can precipitate out of solution, leading to clogging of lines and frits in automated peptide synthesizers.
-
Inaccurate concentration determination: Undissolved material can lead to errors in determining the actual concentration of the amino acid solution, affecting the stoichiometry of the coupling reaction.
N-methylation of amino acids, while offering significant advantages such as increased proteolytic stability and improved membrane permeability of the resulting peptide, can sometimes influence solubility. Therefore, a thorough understanding of the solubility profile of Fmoc-N-Me-Phe-OH is essential for optimizing peptide synthesis protocols.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for Fmoc-N-Me-Phe-OH in various common organic solvents. It is important to note that specific quantitative data for a broad range of solvents is not extensively published. The data presented here is compiled from chemical supplier information and related scientific literature.
| Solvent | Chemical Formula | Solvent Type | Quantitative Solubility | Qualitative Solubility | Citation(s) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | ~150 - 200 mg/mL | Clearly Soluble | [1][2] |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 10 mM (~4 mg/mL) | Soluble | [3] |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Data not available | Likely Soluble | [4][5] |
| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Data not available | Likely Soluble | [6][7] |
| Tetrahydrofuran (THF) | C₄H₈O | Ether | Data not available | Likely Poorly Soluble | |
| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Data not available | Likely Poorly Soluble | |
| Methanol (MeOH) | CH₄O | Polar Protic | Data not available | Likely Poorly Soluble | |
| Ethanol (EtOH) | C₂H₆O | Polar Protic | Data not available | Likely Poorly Soluble | |
| Water | H₂O | Polar Protic | Insoluble | Insoluble | [4] |
Note: The qualitative solubility in NMP and DCM is inferred from the common use of these solvents in SPPS and the known solubility of the parent compound, Fmoc-Phe-OH.[4][5][6][7] For solvents where quantitative data is unavailable, it is recommended to perform solubility tests for specific applications.
Experimental Protocols
Protocol 1: Determination of Qualitative and Quantitative Solubility
This protocol outlines a general procedure for determining the solubility of Fmoc-N-Me-Phe-OH in a specific solvent.
Materials:
-
Fmoc-N-Me-Phe-OH (powder)
-
Selected solvent(s) of high purity
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks
-
Micro-pipettes
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system (for quantitative analysis)
Procedure:
-
Qualitative Assessment (Visual Method):
-
Weigh approximately 10 mg of Fmoc-N-Me-Phe-OH into a small glass vial.
-
Add the selected solvent dropwise while continuously vortexing or stirring.
-
Observe the dissolution of the solid. Continue adding solvent until the solid is completely dissolved.
-
Record the approximate volume of solvent required to dissolve the known mass of the compound to get a rough estimate of solubility.
-
-
Quantitative Determination (Saturated Solution Method):
-
Prepare a supersaturated solution by adding an excess amount of Fmoc-N-Me-Phe-OH to a known volume of the solvent in a sealed vial.
-
Stir the mixture vigorously at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the saturated solution at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent (in which Fmoc-N-Me-Phe-OH is highly soluble, e.g., DMF) to a concentration within the linear range of the HPLC detector.
-
Analyze the diluted sample by HPLC using a calibrated standard curve of Fmoc-N-Me-Phe-OH to determine its concentration in the saturated solution.
-
Calculate the solubility in mg/mL or mol/L.
-
Protocol 2: Use of Fmoc-N-Me-Phe-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a standard manual coupling step for incorporating Fmoc-N-Me-Phe-OH into a peptide sequence on a solid support.
Materials:
-
Fmoc-protected peptide-resin (with a free N-terminal amine)
-
Fmoc-N-Me-Phe-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-N-Me-Phe-OH (typically 3-5 equivalents relative to the resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) and DIPEA (2 equivalents relative to the amino acid) to the amino acid solution.
-
Allow the activation to proceed for a few minutes.
-
Add the activated Fmoc-N-Me-Phe-OH solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours to ensure complete coupling.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove any unreacted reagents.
-
Confirmation of Coupling (Optional): Perform a colorimetric test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a successful coupling reaction. Note that the Kaiser test will not work for the secondary amine of the newly coupled N-methylated residue.
Visualizations
The following diagrams, generated using Graphviz, illustrate the logical workflow of the experimental protocols described above.
Conclusion
Fmoc-N-Me-Phe-OH exhibits excellent solubility in DMF, the most common solvent for solid-phase peptide synthesis, and good solubility in other polar aprotic solvents like DMSO. For other organic solvents, its solubility is expected to be lower, and experimental verification is recommended. The provided protocols offer a framework for both determining the solubility of this important building block and for its successful incorporation into synthetic peptides. By understanding and applying this knowledge, researchers can optimize their peptide synthesis workflows, leading to higher yields and purities of target peptides with desirable N-methylated modifications.
References
- 1. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rsc.org [rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc-Phe-OH | 35661-40-6 [chemicalbook.com]
